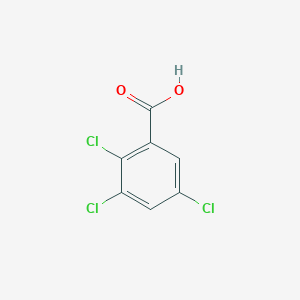

2,3,5-Trichlorobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3,5-trichlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl3O2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGFDSIZRJWMQPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8074285 | |

| Record name | 2,3,5-Trichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50-73-7, 8003-94-9 | |

| Record name | 2,3,5-Trichlorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2,3,5-trichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2,3,5(or 2,3,6)-trichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008003949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2,3,5-trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3,5-Trichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5-Trichlorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Chemistry and Structural Derivatization of 2,3,5 Trichlorobenzoic Acid

Established Synthetic Pathways for 2,3,5-Trichlorobenzoic Acid Production

The production of this compound on a laboratory scale relies on well-defined synthetic routes that allow for targeted synthesis from specific precursors. These methods are optimized to achieve high yields and purity.

A primary and effective method for the targeted synthesis of this compound involves a Sandmeyer-type reaction starting from 3-amino-2,5-dichlorobenzoic acid. prepchem.com This multi-step process is initiated by the diazotization of the amino group, followed by a copper-catalyzed substitution reaction to introduce the third chlorine atom onto the aromatic ring.

The key steps in this pathway are:

Formation of the Diazonium Salt : 3-amino-2,5-dichlorobenzoic acid is treated with a nitrous acid mixture, which is prepared in situ from sodium nitrite (B80452) and concentrated sulfuric acid. This reaction converts the primary amino group (-NH₂) into a diazonium salt (-N₂⁺). The reaction is typically conducted at a low temperature to ensure the stability of the diazonium salt. prepchem.com

Sandmeyer Reaction : The resulting diazonium salt solution is then added to a solution of cuprous chloride (CuCl) dissolved in concentrated hydrochloric acid. The cuprous chloride catalyzes the replacement of the diazonium group with a chlorine atom, yielding this compound. prepchem.com

This methodology is highly specific, as the positions of the substituents are determined by the starting material, 3-amino-2,5-dichlorobenzoic acid.

Optimization of this synthetic route in a laboratory setting focuses on controlling reaction conditions to maximize the yield and purity of the final product. Key parameters for optimization include temperature control, the rate of addition of reagents, and the duration of the reaction.

For instance, in the diazotization step, the temperature is carefully maintained below 30°C during the addition of the dissolved 3-amino-2,5-dichlorobenzoic acid to the nitrous acid mixture to prevent the premature decomposition of the unstable diazonium salt. prepchem.com After the formation of the diazonium salt, the solution is allowed to stand at room temperature for a period, typically around two hours, to ensure the reaction goes to completion before proceeding to the substitution step. prepchem.com

The final step, the addition of the diazonium salt solution to the cuprous chloride catalyst, is performed slowly to control the evolution of nitrogen gas. prepchem.com Following the cessation of gas evolution, the mixture is often left to stir overnight to ensure a complete reaction. prepchem.com Through careful execution of this procedure, a high yield of this compound can be achieved.

Table 1: Optimized Reaction Parameters for Laboratory Synthesis of this compound

| Step | Precursor/Intermediate | Reagents | Key Conditions | Outcome | Reported Yield |

|---|---|---|---|---|---|

| 1. Diazotization | 3-amino-2,5-dichlorobenzoic acid | Sodium nitrite, Sulfuric acid, Glacial acetic acid | Temperature kept below 30°C during addition. | Aryl diazonium salt solution | 89% prepchem.com |

| 2. Sandmeyer Reaction | Aryl diazonium salt solution | Cuprous chloride, Hydrochloric acid | Slow addition to control nitrogen evolution; left overnight. | Crude this compound |

Design and Synthesis of Novel Derivatives Bearing the 2,3,5-Trichlorophenyl Moiety

The 2,3,5-trichlorophenyl group serves as a key pharmacophore or structural moiety in the design of new molecules with potential biological activity. The parent acid is often converted into more reactive intermediates to facilitate the synthesis of these novel derivatives.

A prominent strategy for creating bioactive derivatives involves the synthesis of fused heterocyclic systems, such as triazolo-thiadiazoles and triazolo-thiadiazines, which are known for their diverse pharmacological properties. The synthesis of these complex molecules often begins with the conversion of this compound into its corresponding acid hydrazide.

The general synthetic scheme proceeds as follows:

Preparation of the Hydrazide : this compound is first converted to its acid chloride, typically by refluxing with thionyl chloride. The resulting acid chloride is then reacted with hydrazine (B178648) hydrate (B1144303) to produce this compound hydrazide.

Formation of a Triazole Intermediate : The acid hydrazide is then used to construct a key intermediate, 3-(2,3,5-trichlorophenyl)-4-amino-1,2,4-triazole-5-thione. This is achieved by reacting the hydrazide with carbon disulfide and potassium hydroxide, followed by treatment with hydrazine hydrate. researchgate.net

Synthesis of Fused Heterocycles : The triazole-thione intermediate is a versatile precursor for a range of fused heterocyclic systems.

Thiadiazoles : Condensation of the triazole intermediate with various aromatic carboxylic acids in the presence of a dehydrating agent like phosphorous oxychloride yields 6-(substituted aryl)-3-(2,3,5-trichlorophenyl)- prepchem.comresearchgate.nettriazolo[3,4-b] prepchem.comresearchgate.netgoogle.comthiadizoles. researchgate.net

Thiadiazines : Alternatively, reaction with α-halo ketones, such as phenacyl bromides, affords 6-(substituted aryl)-3-(2,3,5-trichlorophenyl)-7H- prepchem.comresearchgate.nettriazolo[3,4-b] prepchem.comresearchgate.netgoogle.comthiadiazines. researchgate.net

These multi-step syntheses demonstrate how the 2,3,5-trichlorophenyl moiety can be incorporated into more complex molecular scaffolds designed for biological evaluation. researchgate.net

The derivatization of this compound is crucial for its application in medicinal chemistry, where it acts as a starting material for molecules that can be further optimized as potential therapeutic agents. researchgate.net The conversion of the relatively inert carboxylic acid group into more reactive functional groups is a key first step.

The synthesis of this compound hydrazide is a prime example of preparing a precursor for medicinal chemistry. The hydrazide functional group is significantly more versatile than the carboxylic acid for building heterocyclic structures. From this hydrazide, the 3-(2,3,5-trichlorophenyl)-4-amino-1,2,4-triazole-5-thione intermediate is prepared. researchgate.net This triazole serves as a critical building block, or precursor, for the synthesis of the target thiadiazole and thiadiazine derivatives, which themselves are considered potential lead compounds for further drug development. researchgate.net

Table 2: Synthesis of Bioactive Derivatives from this compound

| Starting Material | Key Intermediate | Reaction Type | Resulting Bioactive Molecule Class | Reference |

|---|---|---|---|---|

| This compound hydrazide | 3-(2,3,5-trichlorophenyl)-4-amino-1,2,4-triazole-5-thione | Condensation with aromatic carboxylic acids | prepchem.comresearchgate.netTriazolo[3,4-b] prepchem.comresearchgate.netgoogle.comthiadiazoles | researchgate.net |

| Condensation with phenacyl bromides | prepchem.comresearchgate.netTriazolo[3,4-b] prepchem.comresearchgate.netgoogle.comthiadiazines | researchgate.net |

Environmental Biotransformation and Microbial Metabolism of 2,3,5 Trichlorobenzoic Acid

Microbial Degradation Pathways and Mechanisms

The biodegradation of 2,3,5-TBA is carried out by various bacterial strains that initiate the catabolic process through oxygen-dependent reactions. nih.gov These pathways ultimately funnel into the degradation of chlorinated catechols, which are central intermediates in the breakdown of many chlorobenzoates. nih.govasm.org

Certain aerobic bacteria have demonstrated the ability to utilize 2,3,5-TBA as a sole source of carbon and energy.

Pseudomonas aeruginosa JB2 : This strain, isolated from soil contaminated with polychlorinated biphenyls (PCBs), can grow on a wide array of halogenated benzoates, including 2,3,5-TBA. nih.govasm.org The degradation of ortho-chlorinated benzoates like 2,3,5-TBA in strain JB2 is dependent on a specific halobenzoate dioxygenase. asm.orgasm.org Functional analysis of the mobile genetic element ICEclc-JB2 identified the ohbAB-encoded dioxygenase as the enzyme responsible for transforming 2,3,5-trichlorobenzoate. nih.gov Studies on the heterologously expressed enzyme showed it has a high affinity for various o-chlorobenzoates, including 2,3,5-TBA. nih.govnih.gov

Pseudomonas putida P111 : This bacterial strain is also capable of growth on 2,3,5-trichlorobenzoate, although its adaptation to this substrate is characterized by a significant lag period of over 200 hours. nih.govnih.gov The degradation pathway in P. putida P111 proceeds via a 1,2-dioxygenation reaction, which is a common initial step in the aerobic breakdown of aromatic compounds. researchgate.net The ability of this strain to degrade a broad spectrum of chlorobenzoates is attributed to the involvement of two distinct dioxygenases: a chromosomally-coded benzoate (B1203000) dioxygenase and a plasmid-encoded chlorobenzoate-1,2-dioxygenase. nih.gov

| Bacterial Strain | Key Enzyme System | Genetic Locus | Degradation Capability | Reference |

|---|---|---|---|---|

| Pseudomonas aeruginosa JB2 | o-halobenzoate dioxygenase (OhbAB) | Integrative Conjugative Element (ICEclc) | Grows on 2,3,5-TBA as a sole carbon source. | nih.govasm.orgnih.gov |

| Pseudomonas putida P111 | Chlorobenzoate-1,2-dioxygenase | Plasmid pPB111 | Grows on 2,3,5-TBA after a long lag phase. | nih.govnih.govresearchgate.net |

The initial enzymatic attack on 2,3,5-TBA by both P. aeruginosa JB2 and P. putida P111 leads to the formation of a key intermediate metabolite.

Chlorocatechols : These compounds are the central intermediates for all chlorobenzoate catabolic pathways in strains like P. aeruginosa JB2. nih.govasm.org In the specific case of 2,3,5-TBA degradation by P. aeruginosa JB2, the transformation mediated by the ohbAB-encoded dioxygenase results in the production of 3,5-dichlorocatechol . nih.gov Similarly, the degradation pathway in Pseudomonas putida P111 also proceeds through the formation of 3,5-dichlorocatechol. researchgate.net This intermediate is then subject to further enzymatic reactions, typically involving ring cleavage, to complete the catabolic sequence. dtic.mil

| Parent Compound | Bacterial Strain | Identified Intermediate Metabolite | Reference |

|---|---|---|---|

| 2,3,5-Trichlorobenzoic acid | Pseudomonas aeruginosa JB2 | 3,5-Dichlorocatechol | nih.gov |

| This compound | Pseudomonas putida P111 | 3,5-Dichlorocatechol | researchgate.net |

Role as a Bacterial Xenobiotic Metabolite and its Ecological Implications

This compound is formally recognized as a bacterial xenobiotic metabolite. nih.govchemicalbook.comechemi.com This classification refers to any metabolite produced by bacteria through the metabolism of a xenobiotic compound—a substance foreign to the biological system. ebi.ac.uk

The ecological significance of 2,3,5-TBA is twofold. Firstly, it can arise in the environment as a metabolic byproduct from the incomplete degradation of more complex xenobiotics, such as PCBs. researchgate.netnih.gov The microbial breakdown of certain PCB congeners can lead to the accumulation of various chlorobenzoates; if the indigenous microbial communities lack the specific pathways to degrade these intermediates, they may persist in the environment. researchgate.net Secondly, 2,3,5-TBA and related compounds can be introduced directly into ecosystems as components of herbicides. oup.comontosight.ai The existence of specialized bacteria capable of mineralizing 2,3,5-TBA highlights the evolutionary adaptation of microbial communities to detoxify contaminated environments. nih.govdtic.mil Furthermore, its presence can have the unintended but beneficial effect of stimulating the breakdown of other persistent pollutants. oup.com

Interaction with Other Environmental Contaminants: Enhanced Dechlorination of Polychlorinated Biphenyls (e.g., Aroclor 1248)

Research has shown that 2,3,5-TBA can significantly enhance the microbial dechlorination of PCBs, a class of highly persistent and toxic environmental contaminants. chemicalbook.comoup.com In studies using sediments contaminated with the commercial PCB mixture Aroclor 1248, the addition of 2,3,5-TBA stimulated the reductive dechlorination process. oup.comnih.gov

| Contaminant Mixture | Added Compound | Observed Effect | Mechanism | Reference |

|---|---|---|---|---|

| Aroclor 1248 (PCBs) | This compound | Significantly enhanced overall PCB dechlorination. | Promotes substitution non-specific dechlorination, leading to more complete breakdown of highly chlorinated congeners. | oup.comnih.govoup.com |

Biological Activities and Mechanistic Studies of 2,3,5 Trichlorobenzoic Acid and Its Derivatives

Antimicrobial Properties of 2,3,5-Trichlorophenyl-Containing Heterocycles

Heterocyclic compounds, which are integral to many biological processes, have garnered significant interest in medicinal chemistry due to their wide range of therapeutic activities. nih.gov The incorporation of a trichlorophenyl group into heterocyclic scaffolds is a synthetic strategy explored for the development of new antimicrobial agents. Bacterial and fungal infections pose a growing global health challenge, exacerbated by the rise of multidrug-resistant strains, necessitating continuous research into novel therapeutic compounds. nih.govresearchgate.net

Elucidation of Mechanism of Action in Microbial Systems

The precise mechanisms of action for many novel antimicrobial compounds are often multifaceted and require extensive investigation. For heterocyclic compounds, their biological activity is frequently attributed to the presence of specific pharmacophores or toxophoric moieties, such as the -N=C-S- group found in some derivatives. researchgate.net These structural features can enable the molecule to interact with and disrupt essential microbial processes.

Potential mechanisms for antimicrobial action include:

Enzyme Inhibition : Many antimicrobial agents function by inhibiting key enzymes involved in microbial metabolism, cell wall synthesis, or DNA replication.

Disruption of Cell Membranes : Some compounds can interfere with the integrity of the microbial cell membrane, leading to leakage of cellular contents and cell death.

Interference with Nucleic Acid Synthesis : Agents can bind to DNA or inhibit enzymes like DNA gyrase or topoisomerase, preventing replication and transcription. mdpi.com

While the specific molecular targets for 2,3,5-trichlorophenyl-containing heterocycles are not always fully elucidated, research on broader classes of antimicrobial heterocycles, such as thiazoles, benzothiazoles, and triazoles, provides a framework for understanding their potential modes of action. nih.govmdpi.com Further studies are necessary to pinpoint the exact biochemical pathways disrupted by these specific derivatives in bacterial and fungal systems.

Anti-inflammatory Activities of Synthetic Derivatives

Inflammation is a complex biological response to harmful stimuli, and chronic inflammatory processes are implicated in numerous diseases. mdpi.com Benzoic acid derivatives, including halogenated analogs, have been a fertile ground for the synthesis of new anti-inflammatory agents. nih.govresearchgate.net

In Vitro and In Vivo Pharmacological Evaluations

The anti-inflammatory potential of synthetic derivatives is typically assessed through a combination of in vitro cell-based assays and in vivo animal models. nih.govnih.gov A synthetic derivative of salicylic (B10762653) acid, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl), has been investigated for its ability to modulate inflammatory responses. nih.govresearchgate.net

In vivo studies using lipopolysaccharide (LPS)-induced inflammation in rat models demonstrated that this compound could significantly reduce key inflammatory parameters. nih.gov Administration of the compound led to a notable decrease in the plasma concentrations of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). nih.gov Furthermore, a reduction in white blood cell concentration and the severity of lung injury was observed in the treated group compared to the LPS-induced control group. nih.gov Similar in vivo models, such as the carrageenan-induced paw edema test in mice, are widely used to evaluate the anti-inflammatory effects of novel compounds, where a reduction in paw swelling indicates activity. mdpi.com

| Compound | Evaluation Model | Key Findings |

|---|---|---|

| 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl) | LPS-induced inflammation in rats | Significant reduction in cardiac blood plasma concentrations of TNF-α and IL-1β. nih.gov |

| 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl) | LPS-induced inflammation in rats | Reduced white blood cell concentration and severity of lung injury. nih.gov |

| Substituted 5-benzylideno-2-adamantylthiazol[3,2-b] herts.ac.uknih.govnih.govtriazol-6(5H)ones | Carrageenan-induced paw edema in mice | Several derivatives showed anti-inflammatory activity equal to or better than the reference drug indomethacin. mdpi.com |

Proposed Molecular Targets and Signaling Pathways in Inflammatory Responses

Research into the mechanisms of anti-inflammatory drugs often focuses on their interaction with key enzymes and signaling pathways that regulate the inflammatory cascade. One of the most well-known targets for non-steroidal anti-inflammatory drugs (NSAIDs) is the cyclooxygenase (COX) enzyme, which is involved in the synthesis of prostaglandins. mdpi.com

For the derivative 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, in silico studies suggested a high affinity for the cyclooxygenase-2 (COX-2) enzyme. nih.govresearchgate.net This has led to the hypothesis that its anti-inflammatory effects are mediated, at least in part, through the inhibition of COX-2 activity. nih.gov Additionally, it is proposed that the compound may inhibit the LPS-induced NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. nih.gov The NF-κB pathway is a critical regulator of the expression of many pro-inflammatory genes, and its inhibition is a key mechanism for controlling inflammation. mdpi.com

The molecular targets for other novel anti-inflammatory derivatives can be diverse. While some compounds may primarily act as COX inhibitors, others may function through different mechanisms, indicating the complexity of inflammatory signaling and the potential for developing drugs with varied modes of action. mdpi.com

Analog Research in Plant Biology: Studies Related to Auxin-Type Herbicides

In the field of plant biology, chlorinated benzoic acid derivatives are recognized for their potent herbicidal activity. These compounds often function as synthetic auxins. nih.govufl.edu Auxins are a class of plant hormones that regulate many aspects of plant growth and development. When synthetic auxins are applied at high concentrations, they disrupt normal hormonal balance and protein synthesis, leading to uncontrolled, abnormal growth and ultimately the death of susceptible plants. umn.edupressbooks.pub

An important analog in this class is 2,3,6-Trichlorobenzoic acid (2,3,6-TBA). nih.govwikipedia.org While it is a structural isomer of 2,3,5-Trichlorobenzoic acid, its well-documented mode of action serves as a key example of how chlorinated benzoic acids function as herbicides. 2,3,6-TBA is a systemic, post-emergence herbicide that is absorbed by both leaves and roots. herts.ac.uk

The mode of action of synthetic auxins like 2,3,6-TBA involves several key steps:

Perception : The herbicide molecules are recognized by specific auxin receptors in the plant cells, such as the TIR1/AFB family of F-box proteins. nih.gov

Signal Transduction : Binding of the synthetic auxin to these receptors triggers the degradation of transcriptional repressor proteins (Aux/IAA proteins). nih.gov

Gene Expression : The removal of these repressors leads to the expression of auxin-responsive genes, causing an overstimulation of growth processes. nih.gov

Phytotoxicity : This leads to a cascade of physiological effects, including epinasty (twisting of stems and petioles), leaf cupping, and general growth malformation, which are characteristic symptoms of auxin herbicide injury. ufl.eduumn.edupressbooks.pub

This class of herbicides, which also includes compounds like dicamba (B1670444), demonstrates selective control, primarily affecting broadleaf weeds while grass crops show higher tolerance. ufl.edupressbooks.pub The study of these analogs provides crucial insight into the structure-activity relationships of chlorinated benzoic acids and their application in agriculture.

Comparative Analysis with Dicamba and Other Chlorinated Auxins

The biological activity of synthetic auxins, including chlorinated benzoic acids, is intricately linked to their chemical structure, particularly the substitution pattern on the aromatic ring. While direct comparative studies on this compound are limited in publicly available research, an analysis of its structural features in the context of other chlorinated auxins, such as the well-characterized herbicide dicamba (3,6-dichloro-2-methoxybenzoic acid), provides valuable insights into its potential activity.

The auxin-like activity of benzoic acid derivatives is highly dependent on the position of the chlorine substituents. Research has shown that for significant auxin activity, substitution at the 2- and 6-positions of the benzoic acid ring is often crucial. For instance, 2,3,6-trichlorobenzoic acid has been identified as a potent synthetic auxin. nih.gov In contrast, compounds with a chlorine atom at the 4-position often exhibit reduced or no auxin activity. nih.gov

Dicamba, a prominent benzoic acid herbicide, possesses chlorine atoms at the 3- and 6-positions and a methoxy (B1213986) group at the 2-position. bayer.caorst.edu This specific arrangement confers high herbicidal activity by mimicking the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth and ultimately, plant death. bayer.caorst.eduunl.edu The methoxy group at the 2-position is a key feature for its potent activity.

In a comparative study of various substituted benzoic acids, the relative auxin activities were determined using Avena first internode extension assays. The results established the following order of activity: dicamba > amiben > dinoben. nih.gov The same study also evaluated three trichlorobenzoic acid isomers, but not the 2,3,5-isomer specifically. However, it was noted that 2,3,6-trichlorobenzoic acid was more active than amiben when tested with kinetin. nih.gov

Given the established structure-activity relationships, it can be inferred that the substitution pattern of this compound, lacking a substituent at the 6-position, may result in a different level of auxin activity compared to the highly active 2,3,6-isomer and dicamba. The absence of a substituent at the 6-position could alter its binding affinity to auxin receptors, thereby influencing its biological efficacy.

Table 1: Comparative Auxin Activity of Selected Benzoic Acid Derivatives

| Compound | Substitution Pattern | Relative Auxin Activity |

| Dicamba | 3,6-dichloro-2-methoxy | High |

| 2,3,6-Trichlorobenzoic acid | 2,3,6-trichloro | High |

| Amiben | 3-amino-2,5-dichloro | Moderate |

| Dinoben | 3-nitro-2,5-dichloro | Lower than Amiben |

| This compound | 2,3,5-trichloro | Not explicitly determined in comparative studies |

Potential for Plant Growth Regulatory Effects in Agricultural Contexts

The potential of this compound as a plant growth regulator in agriculture remains largely unexplored in dedicated studies. However, by examining the applications of other chlorinated benzoic acids with demonstrated auxin-like activity, we can speculate on its possible uses. Synthetic auxins are widely employed in agriculture for various purposes, including promoting rooting, fruit setting, and thinning, as well as for weed control at higher concentrations. tnau.ac.in

For instance, 2,3,6-trichlorobenzoic acid has been used as a post-emergence herbicide to control weeds in cereal crops. nih.gov The efficacy of such compounds is dependent on their ability to induce lethal hormonal imbalances in target weed species while being tolerated by the crop. The selectivity of these herbicides is a critical factor for their agricultural utility.

Should this compound exhibit auxin-like properties, its potential applications could include:

Weed Management: If it demonstrates selective herbicidal activity against broadleaf weeds, it could potentially be used in grass crops, similar to other benzoic acid herbicides. bayer.ca

Rooting of Cuttings: Synthetic auxins are commonly used to stimulate adventitious root formation in vegetative propagation.

Fruit Development: Depending on its specific effects, it could potentially be used to influence fruit set, size, and thinning.

It is crucial to note that the actual utility of this compound in an agricultural context would depend on a thorough evaluation of its efficacy, crop safety, and environmental fate. The structure of a synthetic auxin significantly influences its persistence in the soil and its potential for off-target movement, which are critical considerations for modern agricultural chemicals. orst.eduunl.edu

The development of new plant growth regulators is an ongoing area of research, with a focus on discovering compounds with improved efficacy, selectivity, and environmental profiles. nih.govmdpi.com Further investigation into the biological activity of this compound and its derivatives would be necessary to determine if it holds any promise for practical applications in agriculture.

Table 2: Potential Agricultural Applications of Synthetic Auxins

| Application | Desired Effect | Example Compounds |

| Herbicide | Control of broadleaf weeds | Dicamba, 2,4-D, 2,3,6-Trichlorobenzoic acid |

| Rooting Agent | Stimulation of adventitious root growth | Indole-3-butyric acid (IBA), Naphthaleneacetic acid (NAA) |

| Fruit Setting/Thinning | Regulation of fruit load and development | Naphthaleneacetic acid (NAA) |

Toxicological and Ecotoxicological Research Paradigms for Chlorinated Benzoic Acids

Ecotoxicological Assessment of 2,3,5-Trichlorobenzoic Acid

The advancement of computational toxicology heavily relies on the availability of high-quality, curated datasets. In this context, this compound has been included in specialized benchmark datasets designed for the development and validation of machine learning models in ecotoxicology. rjpbr.com One such repository is the ADORE (A benchmark Dataset for Machine Learning in Ecotoxicology) dataset, which provides extensive information on acute aquatic toxicity for a wide range of chemicals across different taxonomic groups, including fish, crustaceans, and algae. sigmaaldrich.comcriver.comnih.govsemanticscholar.org The inclusion of this compound in these datasets is significant as it allows for its use in training and testing predictive models aimed at assessing environmental hazards. rjpbr.com

These benchmark datasets are crucial for the development of computational tools that can predict the ecotoxicological effects of chemicals, thereby reducing the need for extensive animal testing. sigmaaldrich.comnih.gov By incorporating a diverse set of compounds like this compound, these databases facilitate the creation of robust models that can be used for regulatory hazard assessment and environmental risk management. sigmaaldrich.comnih.gov The availability of such standardized data fosters the comparison and improvement of machine learning models within the scientific community. sigmaaldrich.com

Predictive ecotoxicology utilizes computational models, such as Quantitative Structure-Activity Relationships (QSAR), to estimate the potential adverse effects of chemicals on ecosystems. QSAR models are established on the principle that the biological activity of a chemical is correlated with its molecular structure and physicochemical properties. For halogenated benzoic acids, including trichlorobenzoic acid isomers, hydrophobicity, as measured by the logarithm of the 1-octanol/water partition coefficient (logKow), has been identified as a key determinant of toxicity.

Studies on the toxicity of benzoic acid derivatives to aquatic organisms like the alga Pseudokirchneriella subcapitata have demonstrated a direct relationship between the compound's hydrophobicity and its toxic effects. nih.gov QSAR models have been successfully developed to correlate the observed toxicity of halogenated benzoic acids with their logKow values. nih.gov These models show a high predictive power, making them valuable tools for assessing the environmental risk of these compounds. nih.gov For ionizable compounds like benzoic acids, other parameters such as the acid dissociation constant (pKa) are also important in predicting toxicity, as the ionized and non-ionized forms of the molecule exhibit different toxic responses and abilities to cross biological membranes.

Investigations into Mammalian Toxicity of Related Trichlorobenzoic Acids and Their Metabolites

The assessment of the genotoxic and mutagenic potential of chemicals is a critical component of toxicological evaluation. A variety of in vitro (laboratory-based, using cell cultures) and in vivo (using whole organisms) test systems are employed for this purpose. nih.gov Common in vitro genotoxicity assays include the Ames test (for mutagenicity in bacteria), the micronucleus test, the chromosomal aberration test, and the sister chromatid exchange test in mammalian cells. nih.gov In vivo tests, such as the rodent micronucleus test and the comet assay, are used to confirm genotoxic effects in a whole animal system. nih.gov

Specific data on the genotoxicity of this compound is limited. However, studies on related compounds provide some insights. For instance, benzoic acid has been shown to induce chromosomal aberrations, sister chromatid exchanges, and micronuclei in human peripheral blood lymphocytes in vitro at high concentrations. frontiersin.org A study on 2,4,5-trichlorophenoxyethanol (TCPE), a related herbicide, found it to be genotoxic, as indicated by an increase in the frequency of sister chromatid exchanges in Chinese hamster cells in vitro. criver.com Interestingly, TCPE was not mutagenic in the Salmonella/microsome (Ames) test. criver.com These findings highlight the importance of using a battery of tests to assess the full range of potential genotoxic effects.

Table 1: Common Genotoxicity and Mutagenicity Assays

| Assay Type | Test System | Endpoint Measured |

| In Vitro | Bacteria (e.g., Salmonella typhimurium) | Gene mutations |

| In Vitro | Mammalian cell cultures | Chromosomal aberrations, micronuclei, sister chromatid exchanges, DNA damage |

| In Vivo | Rodents (e.g., rats, mice) | Chromosomal damage in bone marrow cells (micronucleus test), DNA strand breaks in various tissues (comet assay) |

Chronic and subchronic toxicity studies in animal models are designed to evaluate the adverse effects of repeated, long-term exposure to a substance. criver.com These studies typically involve administering the test compound to animals (commonly rats or dogs) daily for a period ranging from 28 days (subacute) to 90 days (subchronic) or even longer (chronic). criver.com

A 90-day dietary study in rats and dogs with a trichlorobenzoic acid (TCBA) isomer, 2,4,6-trichlorobenzoic acid, showed no treatment-related effects at concentrations up to 100 ppm in the diet. nih.gov However, in a shorter 3-week study with higher doses of 2,4,6-Trichlorobenzyl chloride (a related compound), rats exhibited marked retardation in weight gain and degenerative hepatic changes. nih.gov

Another study investigating the subchronic oral intake of 4-chlorobenzoic acid in rats revealed a predominant toxic effect on the hepatorenal system. rjpbr.com Observed effects included fatty liver dystrophy and swelling of the capillary endothelium in the kidneys. rjpbr.com These findings suggest that the liver and kidneys are potential target organs for the toxicity of chlorinated benzoic acids following prolonged exposure.

Table 2: Summary of Subchronic Toxicity Findings for Related Chlorinated Benzoic Acids in Animal Models

| Compound | Animal Model | Duration | Key Findings |

| 2,4,6-Trichlorobenzoic acid | Rats and Dogs | 90 days | No treatment-related effects observed. nih.gov |

| 2,4,6-Trichlorobenzyl chloride | Rats | 3 weeks | Retarded weight gain, degenerative hepatic changes. nih.gov |

| 4-Chlorobenzoic acid | Rats | Subchronic | Fatty liver dystrophy, kidney damage. rjpbr.com |

Reproductive and developmental toxicology studies are conducted to assess the potential of a substance to interfere with reproductive capabilities and normal development. There is a lack of specific data on the reproductive and developmental toxicity of this compound and its isomers.

However, a comprehensive Extended One-Generation Reproductive Toxicity (EOGRT) study was conducted on benzoic acid in Sprague Dawley rats. nih.gov In this study, benzoic acid administered in the diet did not cause any adverse effects on reproductive parameters in the parental generation. nih.gov Furthermore, no effects on survival, growth, developmental landmarks, or reproductive performance were observed in the offspring. nih.gov Assessments for immunotoxicity and neurotoxicity, including learning and memory, in the offspring also revealed no adverse effects. nih.gov

While these results for the parent compound, benzoic acid, are reassuring, it is important to note that the addition of chlorine atoms to the benzene (B151609) ring can significantly alter the toxicological profile of a substance. Therefore, direct testing of trichlorobenzoic acids would be necessary to definitively determine their potential for reproductive and developmental toxicity.

Systemic Responses and Target Organ Effects of this compound

The toxicological profile of this compound has not been thoroughly investigated, and as a result, there is a significant lack of detailed research findings regarding its systemic responses and specific target organ effects following repeated or chronic exposure. The available information is primarily limited to generalized hazard classifications and acute toxicity data for related compounds.

To provide a broader toxicological context, research on other chlorinated benzoic acid isomers can offer some insights, although it is crucial to note that the specific position of chlorine atoms on the benzene ring can significantly influence the toxicological properties of a compound. Therefore, the following findings on related chemicals should not be directly extrapolated to this compound.

Insights from Related Chlorinated Benzoic Acids

Studies on other chlorinated benzoic acids suggest that the liver and kidneys are potential target organs. For instance, subchronic oral administration of 4-chlorobenzoic acid in animal studies has been shown to predominantly affect the hepatorenal system rjpbr.com. Observed effects included fatty liver dystrophy and a diffuse proliferation of Kupffer cells in the liver rjpbr.com. In the kidneys, enlargement of the glomeruli was noted rjpbr.com. These studies also reported biochemical changes such as a significant increase in urea (B33335) concentration and aminotransferase activity rjpbr.com.

In a 90-day study involving rats and dogs, 2,4,6-trichlorobenzoic acid did not produce any treatment-related effects at the doses administered nih.gov. However, its precursor, 2,4,6-trichlorobenzyl chloride, was associated with degenerative hepatic changes in rats after three weeks of dietary administration nih.gov. This highlights the variability in toxicity even among closely related compounds.

Acute toxicity studies on 2,4,5-trichlorobenzoic acid, an isomer of this compound, have been conducted in mice. A subcutaneous lethal dose (LD50) study reported toxic effects including altered sleep time, muscle weakness, and dyspnea (difficulty breathing) drugfuture.com.

The toxicological profile for trichlorobenzenes, the parent compounds of trichlorobenzoic acids, indicates that the liver and kidneys are target organs for 1,2,4-trichlorobenzene (B33124) in rats, with effects including increased organ weight and histological alterations cdc.gov.

Summary of Available Data

The table below summarizes the limited toxicological data available for this compound and the findings for some of its isomers and related compounds. It is imperative to reiterate that the data for compounds other than this compound are provided for comparative purposes only and may not reflect the toxicological profile of this compound itself.

| Compound | Species | Exposure Route | Observed Effects | Target Organs |

| This compound | Data Not Available | Inhalation (single exposure) | Respiratory irritation | Respiratory System |

| Data Not Available | Dermal/Ocular | Skin and eye irritation | Skin, Eyes | |

| 2,4,5-Trichlorobenzoic acid | Mouse | Subcutaneous | Altered sleep time, muscle weakness, dyspnea | Central Nervous System, Respiratory System |

| 4-Chlorobenzoic acid | Rat | Oral (subchronic) | Fatty liver dystrophy, Kupffer cell proliferation, enlarged kidney glomeruli, increased urea and aminotransferase | Liver, Kidneys |

| 2,4,6-Trichlorobenzoic acid | Rat, Dog | Oral (90-day) | No treatment-related effects observed | None Identified |

| 2,4,6-Trichlorobenzyl chloride | Rat | Oral (3-week) | Degenerative hepatic changes | Liver |

Due to the insufficient data, a detailed assessment of the systemic responses and target organ effects of this compound cannot be conclusively made. Further research is necessary to fully characterize its toxicological profile.

Computational and Theoretical Chemistry Applications to 2,3,5 Trichlorobenzoic Acid

Structure-Activity Relationship (SAR) Modeling for Biological Properties

Structure-Activity Relationship (SAR) modeling is a computational technique used to predict the biological activity of a chemical compound based on its molecular structure. collaborativedrug.comdrugdesign.orgnih.gov For 2,3,5-Trichlorobenzoic acid, SAR models can be developed to understand how its structural features relate to its biological effects. These models are crucial in fields like drug discovery and toxicology to guide the design of new compounds with improved or desired properties. nih.gov

The fundamental principle of SAR is that the biological activity of a molecule is a function of its physicochemical properties, which are in turn determined by its chemical structure. collaborativedrug.com Key structural characteristics that are often considered in SAR studies include steric, electronic, and hydrophobic properties. For this compound, the positions of the three chlorine atoms on the benzoic acid backbone are critical determinants of its activity.

Mathematical modeling and quantitative structure-activity relationship (QSAR) studies have been employed to predict the activities of various benzoic acid derivatives. iomcworld.comresearchgate.net These models often use descriptors that quantify molecular properties such as:

Lipophilicity (LogP): The octanol-water partition coefficient, which indicates how well a compound dissolves in fats, oils, and lipids.

Electronic Effects: Parameters like Hammett constants, which describe the electron-withdrawing or electron-donating nature of substituents.

Steric Parameters: Descriptors such as molar refractivity or Taft steric parameters, which relate to the size and shape of the molecule.

For a series of related compounds, a QSAR model can be expressed as an equation that links these descriptors to the observed biological activity. drugdesign.org For instance, a linear QSAR model might take the form:

log(1/C) = a(LogP) + b(σ) + c(Es) + d

Where:

C is the concentration of the compound required to produce a specific biological effect.

LogP represents lipophilicity.

σ is the Hammett constant.

Es is the Taft steric parameter.

a, b, c, and d are constants determined by regression analysis.

The table below illustrates hypothetical data that could be used to build a QSAR model for a series of chlorobenzoic acids, including this compound.

| Compound | LogP | Hammett Constant (Σσ) | Steric Parameter (Es) | Biological Activity (log(1/C)) |

| Benzoic Acid | 1.87 | 0.00 | 1.24 | 3.5 |

| 2-Chlorobenzoic Acid | 2.05 | 0.20 | 0.69 | 4.1 |

| 3-Chlorobenzoic Acid | 2.54 | 0.37 | 1.24 | 4.5 |

| 2,3-Dichlorobenzoic Acid | 2.90 | 0.57 | 0.69 | 5.2 |

| This compound | 3.87 | 0.97 | 0.69 | 5.9 |

By analyzing such data, researchers can deduce which properties are most important for a particular biological activity and use this information to design more potent or selective compounds. drugdesign.org

Quantum Chemical Calculations for Molecular Properties and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) and ab-initio Hartree-Fock methods, are powerful tools for investigating the molecular properties and reactivity of compounds like this compound. researchgate.net These computational methods allow for the determination of various electronic and geometric parameters that are difficult to measure experimentally.

Key molecular properties that can be calculated include:

Optimized Molecular Geometry: This provides the most stable three-dimensional arrangement of the atoms in the molecule, including bond lengths and angles. researchgate.net

Vibrational Frequencies: These calculations can predict the infrared (IR) and Raman spectra of the molecule, which can be compared with experimental data to confirm the structure. researchgate.net

Electronic Properties: This includes the distribution of electron density, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and stability.

The reactivity of this compound can be predicted by analyzing these calculated properties. For example, regions of high or low electron density can indicate likely sites for electrophilic or nucleophilic attack, respectively. The energies of the HOMO and LUMO can provide insights into the molecule's ability to donate or accept electrons in a chemical reaction. nih.gov

DFT calculations have been successfully used to study the mechanisms of various chemical reactions, including those involving transition metal catalysts. researchgate.net For this compound, these methods could be used to model its degradation pathways or its interactions with biological macromolecules.

The following table summarizes some of the key molecular properties of this compound that can be obtained from quantum chemical calculations.

| Property | Calculated Value | Significance |

| Molecular Formula | C7H3Cl3O2 | Basic chemical identity. nih.gov |

| Molecular Weight | 225.456 g/mol | Mass of one mole of the substance. chemsrc.com |

| Exact Mass | 223.919861 Da | Precise mass of a single molecule. chemsrc.com |

| HOMO Energy | - | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | - | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | - | Indicator of chemical reactivity and kinetic stability. |

| Dipole Moment | - | Measure of the overall polarity of the molecule. |

Environmental Fate Modeling and Persistence Prediction

Computational models are increasingly used to predict the environmental fate and persistence of chemicals like this compound. These models can simulate the behavior of a compound in various environmental compartments, such as soil, water, and air, and estimate its degradation half-life.

The persistence of a chemical in the environment is a key factor in assessing its potential for long-term ecological risk. For halogenated aromatic compounds like this compound, factors such as their resistance to biodegradation and photolysis are important determinants of their environmental persistence.

Environmental fate models often use a combination of the chemical's physical and chemical properties along with environmental parameters to make predictions. Key properties of this compound relevant to these models include:

Water Solubility: Affects its transport in aquatic systems.

Vapor Pressure: Determines its tendency to volatilize into the atmosphere.

Octanol-Water Partition Coefficient (Kow): Indicates its potential to bioaccumulate in organisms.

Biodegradation Rate: The rate at which it is broken down by microorganisms.

Computer-assisted engineering of synthetic pathways for the biodegradation of persistent pollutants is an emerging area of research. jaroslavbendl.site These approaches use mathematical models to predict optimal enzymatic pathways for the breakdown of toxic compounds. jaroslavbendl.site For example, a model could be developed to identify a sequence of enzymes that could efficiently dechlorinate and degrade this compound. jaroslavbendl.site

The Gibbs free energies of formation of halogenated aromatic compounds have been estimated to evaluate their potential to serve as electron acceptors in anaerobic environments. researchgate.net Such calculations can predict the thermodynamic feasibility of reductive dechlorination, a key process in the anaerobic biodegradation of chlorinated compounds. researchgate.net

The table below presents some of the physicochemical properties of this compound that are important for environmental fate modeling.

| Property | Value | Environmental Relevance |

| Melting Point | 166-167 °C | Influences its physical state in the environment. chemsrc.comchemicalbook.com |

| Boiling Point | 329.4 °C at 760 mmHg | Affects its partitioning between air and other compartments. chemsrc.com |

| LogP (Octanol-Water Partition Coefficient) | 3.87 | Indicates potential for bioaccumulation in fatty tissues. chemsrc.com |

| Density | 1.6 g/cm³ | Influences its transport in water and soil. chemsrc.com |

Toxicity Prediction through Cheminformatics and Machine Learning Algorithms

Cheminformatics and machine learning algorithms are powerful computational tools for predicting the toxicity of chemical compounds, including this compound. nih.govnih.govmdpi.comresearchgate.netmdpi.com These methods can help to prioritize chemicals for further testing and reduce the reliance on animal testing. europa.eu

Quantitative Structure-Toxicity Relationship (QSTR) models are a specific application of QSAR modeling focused on predicting toxicity. nih.govljmu.ac.ukunc.edu These models establish a mathematical relationship between the chemical structure of a compound and its toxicological endpoint, such as the median lethal dose (LD50). unc.edu

Machine learning algorithms, such as artificial neural networks (ANNs), support vector machines (SVMs), and random forests, are increasingly being used to develop more sophisticated and predictive toxicity models. mdpi.comresearchgate.netmdpi.com These algorithms can handle large and complex datasets and can often identify non-linear relationships between chemical structure and toxicity that may be missed by traditional QSAR models. nih.gov

The development of a robust toxicity prediction model involves several key steps:

Data Collection: A large and diverse dataset of compounds with known toxicity data is required.

Descriptor Calculation: A set of molecular descriptors that capture the relevant structural and physicochemical properties of the compounds is calculated.

Model Building: A machine learning algorithm is used to train a model that can learn the relationship between the descriptors and the toxicity data.

Model Validation: The predictive performance of the model is rigorously evaluated using independent test sets. nih.govnih.gov

For this compound, these models could be used to predict a range of toxicological endpoints, including acute toxicity, carcinogenicity, and developmental toxicity. The physicochemical properties found to be important for predicting acute toxicity in various organisms include the n-octanol water partition coefficient (Pow) and the heat of formation (HF). nih.gov

The table below provides an example of the types of data that would be used to train a machine learning model for toxicity prediction.

| Compound | Molecular Weight | LogP | Number of Chlorine Atoms | Acute Toxicity (LD50, mg/kg) |

| Benzoic Acid | 122.12 | 1.87 | 0 | 1700 |

| 2-Chlorobenzoic Acid | 156.57 | 2.05 | 1 | 600 |

| 2,4-Dichlorobenzoic Acid | 191.01 | 2.80 | 2 | 1644 |

| This compound | 225.46 | 3.87 | 3 | - |

| 2,4,6-Trichlorobenzoic acid | 225.46 | 2.90 | 3 | 1500 |

By leveraging large databases of chemical and toxicological information, cheminformatics and machine learning approaches offer a promising avenue for the rapid and cost-effective assessment of the potential hazards of compounds like this compound.

Future Research Horizons and Applied Science Innovations

Targeted Bioremediation Strategies for Halogenated Aromatic Contaminants in Polluted Environments

The persistence of halogenated aromatic compounds like 2,3,5-trichlorobenzoic acid in the environment necessitates the development of effective cleanup strategies. Bioremediation, which utilizes microorganisms to degrade or detoxify contaminants, presents a promising and sustainable approach. Research in this area is increasingly focused on targeted strategies that enhance the efficiency and specificity of microbial degradation processes.

One key strategy involves the isolation and characterization of microbial strains with a natural capacity for degrading chlorobenzoic acids. For instance, studies have identified bacteria, such as Pseudomonas putida, that can metabolize this compound researchgate.net. Future research aims to understand the specific enzymatic pathways involved, such as the chlorocatechol ortho-cleavage pathway, which is a common mechanism for breaking down chlorinated aromatic rings nih.gov.

Another advanced approach is the use of microbial consortia and co-cultures. The complete mineralization of complex chlorinated compounds often requires a combination of anaerobic and aerobic processes. For the related isomer 2,3,6-trichlorobenzoic acid, a co-culture of anaerobic and aerobic bacteria has been shown to achieve complete mineralization oup.com. The anaerobic bacteria first perform reductive dechlorination, removing chlorine atoms from the aromatic ring to produce less chlorinated intermediates like 2,5-dichlorobenzoate (B1240473) oup.com. Subsequently, aerobic bacteria can utilize these intermediates as a growth substrate, breaking them down completely oup.com. This synergistic relationship is a key area of investigation for developing robust bioremediation systems for this compound.

Future research will likely focus on genetic and metabolic engineering to enhance the degradative capabilities of these microorganisms. This could involve optimizing enzyme expression, broadening substrate specificity, and improving tolerance to high contaminant concentrations and co-contaminants often found in polluted sites.

| Microbial Strain / Consortium | Degradation Pathway / Mechanism | Target Compound(s) | Reference |

| Pseudomonas putida P111 | Cometabolic Degradation | This compound | researchgate.net |

| Anaerobic/Aerobic Co-culture | Reductive Dechlorination followed by Aerobic Degradation | 2,3,6-Trichlorobenzoic Acid | oup.com |

| Caballeronia, Paraburkholderia, Cupriavidus | Chlorocatechol ortho-cleavage pathway | 3-Chlorobenzoate | nih.gov |

Rational Design of Novel Agrochemicals with Improved Selectivity and Environmental Profiles

The chemical structure of this compound, like other chlorobenzoic acids, makes it a candidate for use as a scaffold in the development of new agrochemicals, particularly herbicides. The isomers 2,3,6-trichlorobenzoic acid and 2,4,5-trichlorobenzoic acid are known for their use as herbicides, often functioning as synthetic auxins that disrupt plant growth chemimpex.comnih.gov. Research has also indicated that the methyl ester of this compound is a component in herbicidal mixtures googleapis.com.

Rational design of novel agrochemicals focuses on leveraging this core structure to create compounds with enhanced properties. The primary goals are to improve selectivity and create better environmental profiles.

Improved Selectivity: The aim is to develop herbicides that are highly effective against specific broadleaf weeds while being safe for important crops like corn, wheat, and sorghum mdpi.com. This involves modifying the functional groups attached to the trichlorobenzoic acid ring to fine-tune the molecule's interaction with the target proteins in the weed, such as auxin-binding proteins. Structure-activity relationship (SAR) studies are crucial in this process, helping researchers understand how different chemical modifications affect herbicidal activity and crop safety mdpi.combeilstein-journals.org.

Enhanced Environmental Profiles: A major drawback of many older herbicides is their environmental persistence and potential for off-target effects. Future design efforts are directed towards creating molecules that degrade more rapidly in the soil, reducing the risk of groundwater contamination and carryover effects on subsequent crops. This can be achieved by incorporating chemical bonds that are more susceptible to microbial or chemical degradation. The ultimate goal is to balance high efficacy with a minimal environmental footprint.

The development of new synthetic auxin herbicides based on picolinic acid and other scaffolds demonstrates that there is significant potential for discovering novel, effective, and safer herbicides by modifying existing chemical templates like this compound mdpi.com.

Development of New Therapeutic Agents from this compound Scaffolds

The use of substituted benzoic acids as a foundational structure, or scaffold, is a well-established strategy in pharmaceutical development and drug discovery preprints.orgdntb.gov.ua. The versatility of the benzoic acid structure allows for the creation of a wide array of derivatives with diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties preprints.orgnih.govmdpi.com.

The this compound scaffold offers a unique three-dimensional arrangement of chloro-substituents, which can be exploited to design novel therapeutic agents. The chlorine atoms influence the molecule's size, shape, and electronic properties, which are critical for its interaction with biological targets like enzymes and receptors.

Recent research has highlighted the potential of using halogenated benzoic acids as building blocks for complex molecules. For example, the related compound 2,3,5-triiodobenzoic acid has been successfully used as a starting material in the divergent synthesis of various 1,3,5-trisubstituted benzenes, demonstrating its utility as a versatile chemical scaffold for creating libraries of new compounds rsc.org. This synthetic accessibility is a key advantage for drug discovery programs.

Potential therapeutic applications for derivatives of this compound could include:

Antimicrobial Agents: Studies on other chlorobenzoic acid derivatives have shown potential antimicrobial activity nih.gov. The specific substitution pattern of 2,3,5-TBA could be used to develop new antibiotics that overcome existing resistance mechanisms.

Anticancer Agents: Many anticancer drugs are built upon aromatic scaffolds. By adding various functional groups to the this compound core, it may be possible to design compounds that selectively inhibit cancer cell growth preprints.org.

Enzyme Inhibitors: The rigid structure and specific electronic properties conferred by the chlorine atoms make this scaffold a candidate for designing inhibitors of specific enzymes involved in disease processes. For instance, derivatives of other substituted benzoic acids have been investigated for their antidiabetic potential by inhibiting enzymes like α-glucosidase and α-amylase researchgate.net.

Advanced Applications in Environmental Monitoring and Risk Assessment Methodologies

Accurate and sensitive detection of this compound in environmental matrices is essential for effective risk assessment and for monitoring the efficacy of remediation efforts. Research is focused on developing more advanced, rapid, and field-deployable analytical methods.

Current standard methods for detecting trichlorobenzenes and their derivatives in environmental samples like water, soil, and air primarily rely on gas chromatography (GC) coupled with an electron capture detector (ECD) or mass spectrometry (MS) nih.govcdc.gov. Sample preparation is a critical step and often involves techniques such as liquid-liquid extraction, Soxhlet extraction, or purge-and-trap methods, depending on the sample matrix nih.govenv.go.jp.

Future advancements in this area are moving towards several key innovations:

Higher Sensitivity and Specificity: Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are being more widely adopted. These methods offer very low detection limits and high specificity, allowing for the accurate quantification of contaminants even at trace levels in complex environmental samples nih.gov.

Rapid Screening Technologies: There is a growing need for methods that can provide quick results on-site. One promising avenue is the development of immunoassays, such as the chemiluminescent enzyme immunoassay (CLEIA). These assays use highly specific antibodies to detect the target compound. A CLEIA has been successfully developed for the herbicide dicamba (B1670444), a related dichlorobenzoic acid derivative, demonstrating the potential of this technology for rapid and sensitive environmental monitoring nih.gov.

Improved Sample Preparation: Innovations in sample preparation aim to reduce solvent use, decrease analysis time, and improve extraction efficiency. Advanced techniques include solid-phase microextraction (SPME) and dispersive liquid-liquid microextraction (DLLME), which are simpler and faster than traditional methods nih.gov.

These advanced methodologies will provide a more comprehensive understanding of the fate and transport of this compound in the environment, leading to more accurate risk assessments and better protection of ecosystems and human health.

| Analytical Technique | Sample Matrix | Sample Preparation | Detection Limit | Reference |

| Gas Chromatography / Mass Spectrometry (GC/MS) | Groundwater, Surface Water | Purge-and-Trap | 0.03–0.04 µg/L | nih.gov |

| Gas Chromatography / Electron Capture Detector (GC/ECD) | Water | Liquid-Liquid Extraction | 12-130 ng/L (isomer dependent) | nih.gov |

| Gas Chromatography / Mass Spectrometry (GC/MS) | Soil, Sediment | Purge-and-Trap | 0.44 µg/kg | nih.gov |

| Gas Chromatography / Electron Capture Detector (GC/ECD) | Soil, Sediment | Soxhlet Extraction | Not specified | nih.gov |

| Chemiluminescent Enzyme Immunoassay (CLEIA) | Soil, Plant Samples | (Specific to assay) | IC50 of 0.874 ng/mL (for Dicamba) | nih.gov |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Water, Wastewater | Solid-Phase Extraction (SPE) | Varies | nih.gov |

Q & A

Q. What analytical methods are recommended for quantifying 2,3,5-trichlorobenzoic acid in environmental samples, and how can cross-contamination be minimized?

Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are widely used for quantification due to their sensitivity to chlorinated aromatic compounds. For GC-MS, derivatization may be required to improve volatility. Cross-contamination risks arise from structural analogs like 2,3,6-trichlorobenzoic acid (showing 55% cross-reactivity in immunoassays ). To mitigate this, use orthogonal methods (e.g., tandem MS for confirmation) and validate with certified reference materials (e.g., NIST Standard Reference Database 69 ). Include blank controls to account for matrix effects.

Q. How can researchers ensure safe handling and storage of this compound in laboratory settings?

The compound is harmful if swallowed (H302) and toxic to aquatic life (H411) . Use personal protective equipment (PPE) including nitrile gloves and fume hoods during handling. Store in cool (<15°C), dark conditions to prevent degradation, and avoid contact with oxidizing agents. Dispose of waste via approved facilities (P501) . Regularly monitor storage containers for leaks, especially given its low solubility (0.074 g/L at 25°C) and potential for crystallization .

Q. What spectroscopic databases provide reliable structural data for this compound, and how should researchers validate spectral matches?

The NIST Chemistry WebBook and PubChem offer IR, NMR, and mass spectral data. Validate matches by comparing experimental spectra with multiple independent sources (e.g., CAS Common Chemistry ). For NMR, ensure deuterated solvents (e.g., DMSO-d6) are free of proton impurities that may obscure chlorine-coupled splitting patterns.

Advanced Research Questions

Q. How does this compound undergo microbial degradation, and what experimental controls are critical for studying its bioremediation pathways?

Under aerobic conditions, the compound is oxidized to 3,5-dichlorocatechol via decarboxylation and deprotonation . To study this, use Pseudomonas spp. or Sphingomonas strains in mineral salt media with the compound as the sole carbon source. Include controls for abiotic degradation (autoclaved inoculum) and monitor intermediates via LC-MS. Optimize pH (6.5–7.5) and oxygen levels to mimic natural environments, as acidic conditions may stall decarboxylation .

Q. What structural features of this compound contribute to its low cross-reactivity in immunoassays, and how can antibody specificity be improved?

The positions of chlorine substituents (2,3,5-) create steric hindrance, reducing antibody binding compared to analogs like 2,3,6-trichlorobenzoic acid (cross-reactivity <0.1% vs. 55% ). To enhance specificity, design haptens with spacer arms attached to the 4-position of the benzene ring, which is less sterically crowded. Validate with competitive ELISA using structurally diverse analogs to rule out nonspecific interactions.

Q. How do physicochemical properties (e.g., solubility, melting point) influence solvent selection for synthesizing derivatives of this compound?

The compound’s low solubility in polar solvents (e.g., water) necessitates the use of aprotic solvents like dichloromethane or DMF for reactions such as esterification. Its melting point (126–130°C ) requires precise temperature control to prevent decomposition. For Suzuki coupling, use Pd catalysts in tetrahydrofuran at reflux (66°C) to balance reactivity and stability. Post-synthesis, purify derivatives via recrystallization in methanol/water mixtures .

Q. What computational methods are effective for predicting the environmental persistence of this compound, and how can lab data validate these models?

Density functional theory (DFT) can predict hydrolysis and photolysis rates by calculating bond dissociation energies (C-Cl: ~330 kJ/mol). Combine with QSAR models to estimate biodegradation half-lives. Validate experimentally using OECD 301B ready biodegradability tests: incubate with activated sludge and measure DOC removal. Correlate computed logP (2.89) with experimental octanol-water partitioning to assess bioaccumulation potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.